N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine
Description
N-[(3-Fluoro-4-methoxyphenyl)methyl]cyclobutanamine is a small organic molecule characterized by a cyclobutane ring linked to a benzylamine moiety. The phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position.
The fluorine atom enhances electronegativity and may improve metabolic stability, while the methoxy group contributes to solubility via hydrogen bonding. These features are critical in medicinal chemistry, where similar compounds are explored for antiviral or enzyme inhibitory activities .
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-6-5-9(7-11(12)13)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOFPQURFWQKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methoxybenzylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
Cyclobutanamine Formation: The cyclobutanamine core can be synthesized through a ring-closing reaction, often involving cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 3-fluoro-4-methoxybenzylamine intermediate with the cyclobutanamine core. This can be achieved using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAl
Biological Activity
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring, which may confer unique steric and electronic properties compared to similar compounds. The presence of the 3-fluoro-4-methoxyphenyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active sites, altering their function.
- Receptor Binding : It may also interact with receptor sites, affecting signal transduction pathways critical for cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.88 | Induction of apoptosis |
| Hs 578T | 1.23 | Cell cycle arrest |
| A549 | 0.94 | Apoptotic pathway activation |
The compound's efficacy was evaluated through assays measuring cell proliferation and apoptosis induction, revealing that it triggers significant apoptotic signals in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary results suggest potential activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study assessed the compound's effects on triple-negative breast cancer (TNBC) cell lines. The results indicated that this compound inhibited cell growth effectively, with IC50 values ranging from 0.53 to 1.06 µM across different cell lines .
- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit key enzymes involved in cancer progression. The binding affinity and selectivity for these enzymes were evaluated using biochemical assays, showing promising results for further development as a therapeutic agent .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Molecular Data
*Calculated based on analogous compounds.
Key Observations:
Substituent Effects: The 3-fluoro-4-methoxy substitution in the target compound contrasts with halogen (Br, F) or alkyl (CH₃) groups in others. Methoxy groups enhance solubility compared to halogens but may reduce metabolic stability . Fluorine at the 3-position (vs.
Amine Structure: Cyclobutanamine derivatives (e.g., ) exhibit smaller ring strain compared to cyclopentanamine (as in ), influencing conformational flexibility and intermolecular interactions .
Molecular Weight and Solubility :
- The target compound’s molecular weight (209.26) is lower than brominated analogs (e.g., 272.16 in ), suggesting improved bioavailability.
- Methoxy groups may increase water solubility compared to halogenated derivatives, as seen in compounds like 12a (C₁₈H₂₇N₂O₂) from , which contains morpholine moieties for enhanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
